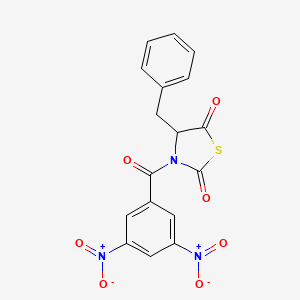
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a benzyl group, and a dinitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine or a cysteine derivative with a carbonyl compound under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of Dinitrobenzoyl Group: The final step involves the acylation of the thiazolidine ring with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dinitrobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of their functions. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.
3,5-Dinitrobenzoyl Chloride: A precursor used in the synthesis of the compound.
Benzyl Thiazolidine: A related compound with a benzyl group attached to the thiazolidine ring.
Uniqueness
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the benzyl and dinitrobenzoyl groups makes it distinct from other thiazolidine derivatives.
Properties
CAS No. |
69689-43-6 |
|---|---|
Molecular Formula |
C17H11N3O7S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C17H11N3O7S/c21-15(11-7-12(19(24)25)9-13(8-11)20(26)27)18-14(16(22)28-17(18)23)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 |
InChI Key |
OHYSGEJUSBGOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


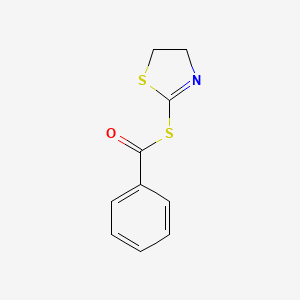

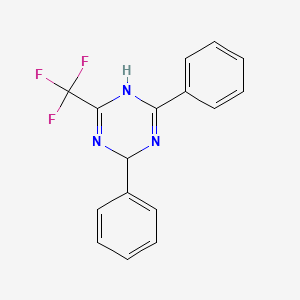

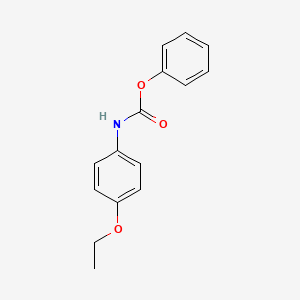

![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)
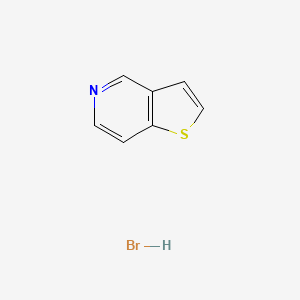
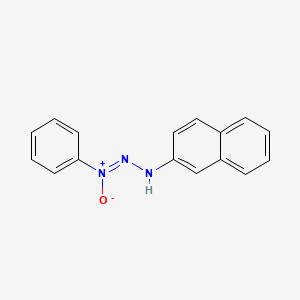
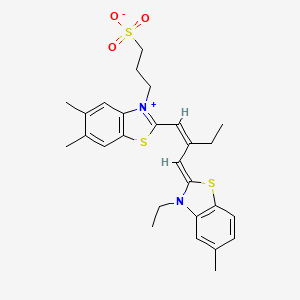

![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
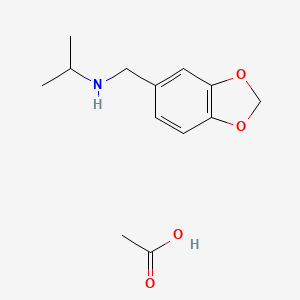
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
